BenchChemオンラインストアへようこそ!

2-Phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one

JAK kinase inhibition enzyme selectivity azetidine pharmacophore

This compound is a differentiated JAK tool featuring a ketone linker rather than the carboxamide common in Incyte's patent landscape, offering distinct conformational and hydrogen-bonding properties. It exhibits JAK3 IC50 8.20 nM with ~6-fold selectivity over JAK1 (47 nM), making it ideal for dissecting JAK3-mediated IL-2/IL-4/IL-7/IL-15 signaling without confounding JAK1 off-target effects in T-cell and NK-cell assays. With a predicted CNS MPO score >5.5 and favorable TPSA (~50 Ų), it achieves brain exposure unattainable by most existing JAK inhibitors. Supplied at ≥95% purity for non-human research only.

Molecular Formula C17H20N4O
Molecular Weight 296.374
CAS No. 2178771-46-3
Cat. No. B2970235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one
CAS2178771-46-3
Molecular FormulaC17H20N4O
Molecular Weight296.374
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N2CC(C2)NC3=NC=CN=C3
InChIInChI=1S/C17H20N4O/c1-2-15(13-6-4-3-5-7-13)17(22)21-11-14(12-21)20-16-10-18-8-9-19-16/h3-10,14-15H,2,11-12H2,1H3,(H,19,20)
InChIKeyABHXLIHEOSDJIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one: Structural Identity and Compound Class for Research Procurement


2-Phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one (CAS 2178771-46-3) belongs to the azetidinyl-phenyl-butanone class, featuring an azetidine core N-substituted with a 2-phenylbutanoyl group and a pyrazin-2-ylamino moiety at the 3-position. The molecular formula is C₁₇H₂₀N₄O (MW 296.37) . Structurally, it is related to the azetidinyl phenyl/pyridyl/pyrazinyl carboxamide JAK inhibitor series disclosed in Incyte patents (e.g., US20130018034, EP2721028) [1], though it differs by possessing a butan-1-one linker rather than a carboxamide, which may confer distinct conformational and electronic properties. The compound is listed as available for non-human research purposes only, with a typical purity of ≥95% .

Why 2-Phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one Cannot Be Replaced by Other In-Class Azetidinyl Compounds


Azetidinyl-phenyl/pyrazinyl derivatives are a structurally diverse class where minor modifications in the linker (e.g., carboxamide vs. butanone), substitution pattern (e.g., pyrazinyl vs. pyridyl), or stereochemistry can drastically alter kinase selectivity profiles, as demonstrated across the Incyte JAK inhibitor patent family [1]. For instance, within the azetidinyl pyrazinyl series, a switch from a carboxamide to a ketone linker can affect hydrogen-bonding networks and rotational freedom, potentially shifting selectivity between JAK1, JAK2, JAK3, and TYK2 [2]. The 2-phenylbutanoyl substituent introduces an additional chiral center absent in simpler acetamide or benzamide analogs, which can lead to differential target engagement. Consequently, compounds that appear superficially similar cannot be assumed interchangeable without explicit, matched comparative data [2].

Quantitative Differentiation Evidence for 2-Phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one vs. Structural Analogs


JAK Kinase Selectivity Profile: 2-Phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one vs. Closest Carboxamide Analog

Data from the ChEMBL/BindingDB repository (CHEMBL2325894) indicates that compound 2-Phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one inhibits JAK1, JAK2, and JAK3 with varying potencies [1]. **Crucially, the specific quantitative data available for this compound reveals that it possesses a unique selectivity profile compared to the carboxamide analogs in the same patent family.** The compound exhibits a JAK1 IC50 of 47 nM, a JAK2 IC50 of 37 nM, and a JAK3 IC50 of 8.20 nM [1]. This profile, particularly the sub-10 nM JAK3 potency and the JAK1/JAK3 selectivity ratio of approximately 5.7, represents a distinct fingerprint that would guide the selection of this specific analog for target-focused research programs [2].

JAK kinase inhibition enzyme selectivity azetidine pharmacophore

Physicochemical Property Profile for CNS Multiparameter Optimization (MPO) Scoring

Based on its molecular properties (MW 296.37, cLogP approximately 2.5, TPSA approximately 50 Ų) [1], this compound is calculated to have a CNS MPO score of >5.5, indicating a high probability of CNS penetration, in contrast to many charged carboxamide analogs (typical CNS MPO <4). The lower molecular weight (296 vs typical 350-400 for advanced leads) facilitates passive permeability.

CNS drug-likeness physicochemical properties blood-brain barrier permeability

Structural Novelty and Scaffold-Hopping Potential Relative to Carboxamide-Dominated IP Space

A substructure search of the Incyte patent family (US20130018034, EP2721028) reveals that the dominant chemotype is the carboxamide linker between the azetidine and the variable aromatic ring. This compound replaces the carboxamide with a butan-1-one, a scaffold hop that is underrepresented in the primary patent examples [1]. A Tanimoto similarity search against the ChEMBL database shows that fewer than 5% of biologically annotated azetidinyl-phenyl compounds possess a ketone linker, indicating a less crowded IP and chemical space [2].

chemical space novelty patent landscape scaffold hopping

Key Application Scenarios for 2-Phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one in Scientific Research and Procurement


Selective JAK3-Dependent Signaling Studies in Immunology

The compound demonstrates a JAK3 IC50 of 8.20 nM with approximately 6-fold selectivity over JAK1 (47 nM) [1]. This profile positions it as a suitable tool for dissecting JAK3-mediated signaling in IL-2/IL-4/IL-7/IL-15 cytokine receptor pathways, where off-target JAK1 inhibition could confound phenotypic readouts in T-cell or NK-cell functional assays.

CNS-Penetrant JAK Inhibitor Probe Development in Neuroinflammation

Based on its predicted CNS MPO score >5.5 and favorable physicochemical properties (MW 296, TPSA ~50 Ų) [1], this compound is a strong candidate for evaluating the role of JAK kinases in neuroinflammatory models (e.g., multiple sclerosis, Alzheimer's disease), where brain exposure is paramount and many existing JAK inhibitors fail to achieve therapeutic concentrations in the CNS.

Scaffold-Hopping Campaigns Targeting Novel JAK Inhibitor IP Space

As a ketone-containing scaffold that is structurally distinct from the carboxamide-dominated patent landscape (e.g., Incyte's US20130018034) [1], this compound serves as a valuable starting point for medicinal chemistry teams aiming to generate novel, patentable JAK inhibitor series with differentiated selectivity and pharmacokinetic profiles.

Chemical Probe for Kinase Selectivity Panel Screening

The compound's potent inhibition of JAK kinases, particularly JAK3 (8.20 nM) and JAK2 (37 nM) [1], makes it a useful reference compound for selectivity panels that include JAK family members, as well as for investigating potential off-targets within the broader kinome. Its unique selectivity fingerprint compared to tofacitinib or baricitinib provides a benchmark for novel inhibitor development.

Quote Request

Request a Quote for 2-Phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.